molecular formula C6H12O B2846821 (2S)-1-cyclopropylpropan-2-ol CAS No. 1432621-12-9

(2S)-1-cyclopropylpropan-2-ol

Cat. No.: B2846821
CAS No.: 1432621-12-9
M. Wt: 100.161
InChI Key: KNQQUHYWTTUEQJ-YFKPBYRVSA-N
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Description

(2S)-1-cyclopropylpropan-2-ol: is an organic compound characterized by a cyclopropyl group attached to a propanol backbone. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various chemical and pharmaceutical applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method involves the reaction of cyclopropylmagnesium bromide with acetaldehyde, followed by hydrolysis to yield (2S)-1-cyclopropylpropan-2-ol.

    Reduction of Ketones: Another method includes the reduction of 1-cyclopropylpropan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of cyclopropylpropanone in the presence of a chiral catalyst to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-1-cyclopropylpropan-2-ol can be oxidized to 1-cyclopropylpropan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: It can be further reduced to cyclopropylpropan-2-amine using reagents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products:

    Oxidation: 1-cyclopropylpropan-2-one.

    Reduction: Cyclopropylpropan-2-amine.

    Substitution: 1-cyclopropyl-2-chloropropane.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential role in enzyme inhibition studies.
  • Used in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential use in the development of new therapeutic agents.
  • Studied for its effects on various biological pathways.

Industry:

  • Utilized in the manufacture of specialty chemicals.
  • Employed in the production of advanced materials with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of (2S)-1-cyclopropylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and selectivity of the compound, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2R)-1-cyclopropylpropan-2-ol: The enantiomer of (2S)-1-cyclopropylpropan-2-ol, differing in stereochemistry.

    1-cyclopropylpropan-2-one: The oxidized form of this compound.

    Cyclopropylpropan-2-amine: The reduced form of this compound.

Uniqueness:

  • The (2S) configuration imparts specific stereochemical properties that can influence the compound’s reactivity and interaction with biological targets.
  • The presence of the cyclopropyl group adds strain to the molecule, affecting its chemical behavior and stability.

Properties

IUPAC Name

(2S)-1-cyclopropylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQQUHYWTTUEQJ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432621-12-9
Record name (2S)-1-cyclopropylpropan-2-ol
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